molecular formula C11H12Cl2O B6590152 1-(2,5-dichlorophenyl)-3-methylbutan-1-one CAS No. 1097825-34-7

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

Katalognummer: B6590152
CAS-Nummer: 1097825-34-7
Molekulargewicht: 231.11 g/mol
InChI-Schlüssel: QOAXUGLQUPBIQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dichlorophenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylbutanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,5-dichlorobenzoyl chloride with 3-methylbutan-1-ol in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ketone.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichlorophenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of 1-(2,5-dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4-Dichlorophenyl)-3-methylbutan-1-one
  • 1-(2,6-Dichlorophenyl)-3-methylbutan-1-one
  • 1-(2,5-Dichlorophenyl)-2-methylpropan-1-one

Uniqueness: 1-(2,5-Dichlorophenyl)-3-methylbutan-1-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction profiles, making it valuable for targeted applications.

Eigenschaften

CAS-Nummer

1097825-34-7

Molekularformel

C11H12Cl2O

Molekulargewicht

231.11 g/mol

IUPAC-Name

1-(2,5-dichlorophenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H12Cl2O/c1-7(2)5-11(14)9-6-8(12)3-4-10(9)13/h3-4,6-7H,5H2,1-2H3

InChI-Schlüssel

QOAXUGLQUPBIQX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)C1=C(C=CC(=C1)Cl)Cl

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.